![molecular formula C16H24N2O2S B14616261 (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene CAS No. 57909-56-5](/img/structure/B14616261.png)
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene is an organic compound that features a benzenesulfonyl group attached to a cyclohexyl ring, which is further connected to a diazene moiety with a tert-butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled heating conditions . The resulting benzenesulfonyl chloride is then reacted with cyclohexylamine to form the intermediate benzenesulfonamide. This intermediate undergoes further reactions to introduce the diazene and tert-butyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene moiety into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazene moiety may participate in redox reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene.
Cyclohexylamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group, a cyclohexyl ring, and a diazene moiety with a tert-butyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
57909-56-5 |
|---|---|
Formule moléculaire |
C16H24N2O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)cyclohexyl]-tert-butyldiazene |
InChI |
InChI=1S/C16H24N2O2S/c1-15(2,3)17-18-16(12-8-5-9-13-16)21(19,20)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
Clé InChI |
SFGRZRYAUUEVEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)



![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
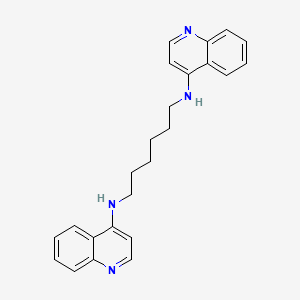
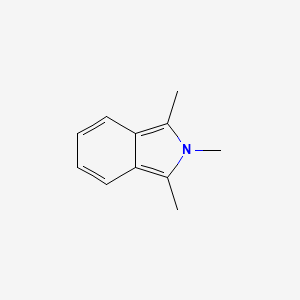
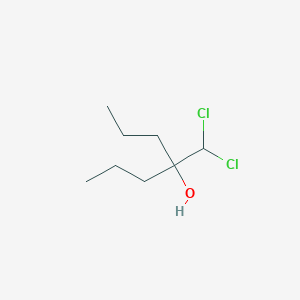
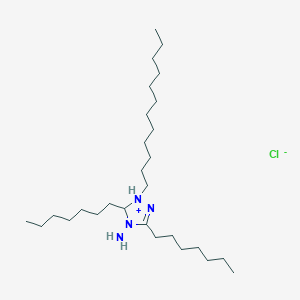
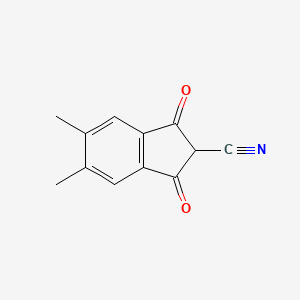
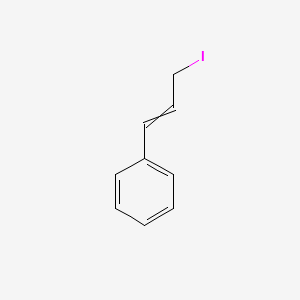
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)

![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
